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Compound of Interest

Compound Name: Alpha-(phenylseleno)toluene

Cat. No.: B15484356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
α-(Phenylseleno)toluene, also known as benzyl phenyl selenide, is an organoselenium

compound with the chemical formula C₁₃H₁₂Se. This guide provides a comprehensive overview

of its chemical and physical properties, stability, and reactivity, drawing from available scientific

literature. The information presented is intended to support research and development activities

involving this compound.

Chemical and Physical Properties
A summary of the known chemical and physical properties of α-(phenylseleno)toluene is

provided in the table below. While some data points are readily available, others, such as the

melting and boiling points, are not consistently reported in the literature and require further

experimental determination for definitive values.
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Property Value Source

CAS Number 18255-05-5 [1]

Molecular Formula C₁₃H₁₂Se [1]

Molecular Weight 247.2 g/mol [1]

Appearance

Not explicitly stated, but likely

a solid or oil at room

temperature.

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility Not available

Spectral Data
¹H NMR Spectroscopy:

The proton NMR spectrum of α-(phenylseleno)toluene provides characteristic signals for the

aromatic and benzylic protons.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2-7.5 multiplet 10H

Aromatic protons

(phenyl and benzyl

rings)

~4.1 singlet 2H
Benzylic protons (-

CH₂-)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer

frequency.
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Stability and Reactivity
General Stability: Organoselenium compounds, in general, are known to be sensitive to air and

light, and α-(phenylseleno)toluene is expected to share these characteristics. For long-term

storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere.

Thermal Stability: Specific studies on the thermolysis of α-(phenylseleno)toluene are not widely

available. However, flash vacuum pyrolysis of dibenzyl selenides is known to result in the

extrusion of selenium to form the corresponding hydrocarbon.[2] This suggests that at elevated

temperatures, α-(phenylseleno)toluene may decompose to form bibenzyl and elemental

selenium.

Photochemical Stability: The photochemical behavior of alkyl phenyl selenides has been

investigated, revealing that cleavage of the C-Se bond can occur upon photolysis.[3] While the

alkyl-Se bond is generally more labile, cleavage of the Ph-Se bond can also occur, influenced

by factors such as solvent viscosity and the wavelength of light.[3] For α-

(phenylseleno)toluene, UV irradiation could potentially lead to the formation of benzyl and

phenylselenyl radicals.

Reactivity:

Oxidation: Phenyl selenides can be oxidized to the corresponding selenoxides and

selenones using common oxidizing agents like hydrogen peroxide or meta-

chloroperoxybenzoic acid (mCPBA).[4][5] The resulting selenoxides are synthetically useful

intermediates that can undergo syn-elimination to form alkenes, a reaction known as

selenoxide elimination.[5] In the case of α-(phenylseleno)toluene, oxidation would likely yield

the corresponding benzyl phenyl selenoxide.

Reduction: The C-Se bond in phenyl selenides can be cleaved by reducing agents. For

instance, reaction with tri-n-butyltin hydride can replace the phenylseleno group with a

hydrogen atom.[6]

Reactivity with Acids and Bases: Specific data on the reactivity of α-(phenylseleno)toluene

with acids and bases is limited. However, the selenium atom possesses a lone pair of

electrons and could potentially act as a Lewis base. Strong acids may lead to protonation of
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the selenium atom, potentially labilizing the C-Se bonds. Strong bases could potentially

deprotonate the benzylic position, although this would require a very strong base.

Experimental Protocols
While a specific, detailed synthesis protocol for α-(phenylseleno)toluene is not readily found in

a single source, a general and reliable method involves the nucleophilic substitution of a benzyl

halide with a phenylselenolate anion. The following is a representative experimental workflow

based on established methods for the synthesis of similar aryl selenides.[7][8][9]

Synthesis of α-(Phenylseleno)toluene
Workflow Diagram:

Preparation of Sodium Phenylselenolate

Nucleophilic Substitution Work-up and Purification
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Click to download full resolution via product page

Diagram 1: Synthesis of α-(phenylseleno)toluene.

Methodology:

Preparation of Sodium Phenylselenolate: In a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), dissolve diphenyl diselenide in ethanol. Cool the solution in an ice

bath. Add sodium borohydride portion-wise with stirring until the yellow color of the

diselenide disappears, indicating the formation of the colorless sodium phenylselenolate.

Reaction with Benzyl Bromide: To the freshly prepared solution of sodium phenylselenolate,

add benzyl bromide dropwise at 0 °C. Allow the reaction mixture to warm to room

temperature and stir for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the

aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

Purification: Combine the organic layers and wash with brine. Dry the organic layer over an

anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under

reduced pressure. The crude product can be purified by column chromatography on silica gel

using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
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Diagram 2: Decomposition pathways of α-(phenylseleno)toluene.

Conclusion
α-(Phenylseleno)toluene is a valuable organoselenium compound with reactivity centered

around the carbon-selenium bond. While some of its fundamental properties have been

characterized, further experimental investigation is required to fully elucidate its physical

properties and stability profile. The synthetic route via nucleophilic substitution is a reliable

method for its preparation. This guide serves as a foundational resource for researchers and

professionals working with this compound, highlighting its known attributes and areas where

further research is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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